molecular formula C19H17Cl2F3N4O3S B2612676 3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime CAS No. 339012-80-5

3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime

Cat. No. B2612676
CAS RN: 339012-80-5
M. Wt: 509.33
InChI Key: OKAXCCGYTHAQFW-MMUGAPOKSA-N
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Description

3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime is a useful research compound. Its molecular formula is C19H17Cl2F3N4O3S and its molecular weight is 509.33. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have explored the synthesis and reactivity of compounds with structures similar to the queried chemical, focusing on the creation of novel compounds and the investigation of their chemical properties. For instance, Abdel-Khalik, Agamy, and Elnagdi (2000) demonstrated the synthesis of oximes that can be cyclized into isoxazoles or converted into arylazopyrazoles and triazoles, highlighting a versatile approach to synthesizing heterocyclic compounds with potential biological activity M. Abdel-Khalik, S. Agamy, M. H. Elnagdi, 2000. Similarly, Meth-Cohn et al. (1981) described the transformation of aldehyde groups into oxime, hydrazone, and acrylic acid derivatives, further expanding the chemical toolbox for synthesizing fused quinolines and related compounds Otto Meth-Cohn, Bramha Narine, Brian Tarnowski, Roy Hayes, Amitis Keyzad, Salah Rhouati, Andrew J. Robinson, 1981.

Biological Applications

Research into the biological activities of compounds related to the queried chemical has identified several with promising pharmacological properties. For instance, Kamiński, Rzepka, and Obniska (2011) synthesized a series of pyrrolidine-2,5-diones and evaluated their anticonvulsant activity, demonstrating the potential of such compounds in treating seizures K. Kamiński, S. Rzepka, J. Obniska, 2011. Additionally, the synthesis of novel N-substituted piperazinyl-quinolones and their evaluation for antibacterial activity by Foroumadi et al. (2001) revealed compounds with activity comparable to reference drugs, indicating their potential in combating bacterial infections A. Foroumadi, A. Davood, M. Mirzaei, S. Emami, M. Moshafi, 2001.

properties

IUPAC Name

(3E)-1-(3-chlorothiophen-2-yl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]iminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2F3N4O3S/c20-13-2-8-32-17(13)15(29)1-3-26-31-11-16(30)27-4-6-28(7-5-27)18-14(21)9-12(10-25-18)19(22,23)24/h2-3,8-10H,1,4-7,11H2/b26-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAXCCGYTHAQFW-MMUGAPOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON=CCC(=O)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CO/N=C/CC(=O)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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